

A Comparative Guide to Enyne Metathesis Pathways: A DFT Perspective

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For Researchers, Scientists, and Drug Development Professionals

The ruthenium-catalyzed enyne metathesis is a powerful transformation in organic synthesis, enabling the formation of 1,3-dienes from an alkene and an alkyne.[1] The reaction mechanism has been a subject of considerable investigation, with two primary pathways being proposed: the "ene-then-yne" and the "yne-then-ene" pathways. This guide provides a comparative analysis of these two pathways based on Density Functional Theory (DFT) calculations, offering insights into their energetic profiles and the factors governing selectivity.

Mechanistic Overview

Enyne metathesis can proceed via two distinct mechanistic routes, primarily differing in the initial step of the catalytic cycle.[1]

- Ene-then-yne pathway: The catalytic cycle is initiated by the reaction of the ruthenium carbene with the alkene moiety of the enyne substrate.
- Yne-then-ene pathway: Alternatively, the ruthenium carbene can first react with the alkyne functionality.

Evidence for an "ene-then-yne" pathway is particularly noted for ruthenium-based catalytic systems.[1] The driving force for the overall reaction is the formation of a thermodynamically stable conjugated butadiene.[1]



Comparative Energetics: A DFT Analysis

DFT calculations have been instrumental in elucidating the energetic landscapes of both the "ene-then-yne" and "yne-then-ene" pathways. The following table summarizes key energetic data from a seminal DFT study on the topic, providing a quantitative comparison of the activation barriers for the key steps in each pathway.

Pathway	Elementary Step	Catalyst System	Calculated Activation Energy (kcal/mol)
Ene-then-yne	Alkene Association	Grubbs 1st Gen. Model	9.8
[2+2] Cycloaddition (Alkene)	Grubbs 1st Gen. Model	12.1	
Metallacyclobutane Intermediate	Grubbs 1st Gen. Model	5.4	
Alkyne Insertion	Grubbs 1st Gen. Model	23.1 (Rate- determining)	
Yne-then-ene	Alkyne Association	Grubbs 1st Gen. Model	11.2
[2+2] Cycloaddition (Alkyne)	Grubbs 1st Gen. Model	18.9	
Metallacyclobutene Intermediate	Grubbs 1st Gen. Model	Not a stable minimum	
Alkene Insertion	Grubbs 1st Gen. Model	22.5 (Rate- determining)	

Data extracted from Lippstreu, J. J.; Straub, B. F. J. Am. Chem. Soc. 2005, 127 (20), 7444–7457.

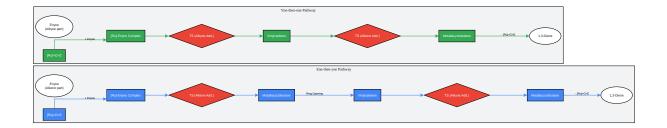
The DFT calculations suggest that for the model system studied, the alkyne insertion step in the "ene-then-yne" pathway and the alkene insertion step in the "yne-then-ene" pathway have



comparable and the highest activation barriers, indicating that both are likely rate-determining. [2] Notably, the study found that ruthenacyclobut-2-ene structures in the "yne-then-ene" pathway do not exist as local minima.[2] Instead, vinylcarbene complexes are formed directly. [2] For intramolecular enyne metathesis, it is proposed that a noncyclic alkene fragment of the enyne substrate is first incorporated into the Grubbs catalyst, followed by the intramolecular insertion of the alkyne fragment.[2]

Visualizing the Catalytic Cycles

The following diagrams, generated using the DOT language, illustrate the stepwise progression of the "ene-then-yne" and "yne-then-ene" pathways.





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Figure 1: Comparative catalytic cycles of enyne metathesis.

Experimental Protocols: Computational Details

The quantitative data presented in this guide is based on DFT calculations. The following provides a summary of the typical computational methodologies employed in these studies.

Software: Gaussian 03 or similar quantum chemistry packages.

DFT Functional: The B3LYP hybrid functional is commonly used for geometry optimizations and frequency calculations.

Basis Set: A mixed basis set approach is often employed. For instance, the LANL2DZp ECP basis set for the Ruthenium atom and the 6-31G(d) basis set for all other atoms. For more accurate energy calculations, a larger basis set such as LACV3P**+ for Ruthenium and 6-311+G(d,p) for other atoms might be used in single-point energy calculations.

Solvent Model: The Polarizable Continuum Model (PCM) can be used to account for solvent effects, with a solvent such as dichloromethane.

Geometry Optimization: Full geometry optimizations are performed for all stationary points (reactants, intermediates, transition states, and products).

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory as the geometry optimization to confirm the nature of the stationary points (zero imaginary frequencies for minima, one imaginary frequency for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

It is important to note that the choice of computational parameters can influence the calculated energies. The methodologies described here represent a common approach found in the literature for studying enyne metathesis.[2]

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References

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